
4-(4-氟苯基)-2-甲基噻唑
描述
4-(4-Fluorophenyl)-2-methylthiazole is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a phenyl group substituted with a fluorine atom. The presence of the fluorine atom can significantly affect the chemical and biological properties of the compound, making it a subject of interest in various chemical and pharmaceutical studies.
Synthesis Analysis
The synthesis of fluorinated thiazoles and related compounds has been explored in several studies. For instance, the synthesis of fluorinated 2-arylbenzothiazoles has been achieved through modifications of the Jacobsen cyclization and radical cyclization chemistry, as well as reactions of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . These methods provide access to a variety of fluorinated benzothiazoles with potential antitumor activity. Additionally, the synthesis of related heterocyclic scaffolds, such as imidazolones and benzodiazepinones, from versatile templates like 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been reported, demonstrating the synthetic flexibility of thiazole derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, revealed the dihedral angles between the triazole ring and the two benzene rings, highlighting the importance of molecular geometry in the overall stability of the structure .
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the presence of fluorine atoms. For instance, the introduction of fluorine into the benzothiazole ring has been shown to confer potent and selective inhibitory activity against various cancer cell lines . Furthermore, the unexpected ring closure and sulfonation reactions observed in the synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid demonstrate the complex chemical behavior that can occur under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are crucial for their potential applications. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, making them more suitable as pharmaceutical agents. The long-range fluorine-proton coupling observed in 1,2,4-triazole derivatives containing a 2-fluorophenyl substituent indicates the impact of fluorine on the magnetic resonance properties of these molecules, which can be useful in the design of imaging agents .
科学研究应用
抗菌和抗真菌活性
与4-(4-氟苯基)-2-甲基噻唑相关的化合物的一个重要应用领域是在抗菌和抗真菌活性方面。已经合成了这种化合物的各种衍生物,并对它们针对细菌和真菌菌株的有效性进行了测试。例如,Dengale等人(2019年)从相关化合物合成了1,3,4-噻二唑和1,2,4-三唑的衍生物,展示了其体外抗菌和抗真菌活性(Dengale et al., 2019)。同样,Darekar等人(2020年)对新型1,3,4-噻二唑和1,2,4-三唑进行的研究显示,对革兰氏阳性和革兰氏阴性细菌菌株均有中等活性(Darekar et al., 2020)。
抗肿瘤性质
与4-(4-氟苯基)-2-甲基噻唑在结构上相似的化合物已被研究其潜在的抗肿瘤性质。Bradshaw等人(2002年)讨论了新型2-(4-氨基苯基)苯并噻唑的抗肿瘤性质,这些化合物在体外和体内展示了选择性和强效的抗肿瘤性质(Bradshaw et al., 2002)。Hutchinson等人(2002年)进一步开发了这些抗肿瘤苯并噻唑的水溶性前药,以提高生物利用度和临床应用(Hutchinson et al., 2002)。
生物研究中的荧光探针
与4-(4-氟苯基)-2-甲基噻唑密切相关的氟苯衍生物已被用于开发生物应用的荧光探针。Wang等人(2017年)设计了一个使用相关化合物检测活细胞中生物硫醇的荧光探针,展示了其在分析化学和诊断方面的潜力(Wang et al., 2017)。Wang等人(2016年)进行的另一项研究开发了一种基于2-吡啶基噻唑衍生物的铁(III)检测比色荧光传感器(Wang et al., 2016)。
药物开发
进一步的研究探讨了氟苯基噻唑化合物在药物开发中的应用。Omar等人(2020年)对2-氨基-4-甲基噻唑类似物进行的研究显示,作为抗菌剂具有良好的潜力,可用于对抗细菌和真菌感染(Omar et al., 2020)。More等人(2008年)合成并表征了4-(对-氟苯基)-2-氨基噻唑(FPAT),揭示了其抗菌和抗真菌活性(More et al., 2008)。
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 4-(4-Fluorophenyl)-2-methylthiazole may also interact with various biological targets.
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by 4-(4-Fluorophenyl)-2-methylthiazole are currently unknown. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-(4-Fluorophenyl)-2-methylthiazole could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds such as 2-(4-fluorophenyl)imidazol-5-ones have been studied for their pharmacokinetic properties . These studies could provide insights into the potential ADME properties of 4-(4-Fluorophenyl)-2-methylthiazole.
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a wide range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
属性
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLCUSPIGZVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352666 | |
| Record name | 4-(4-Fluorophenyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
450-29-3 | |
| Record name | 4-(4-Fluorophenyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)


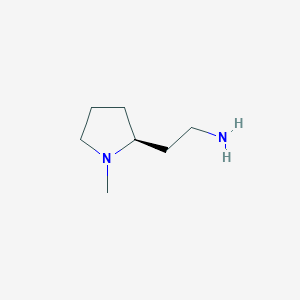
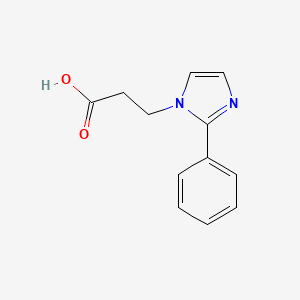

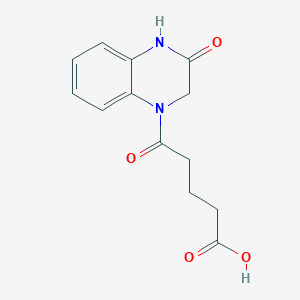
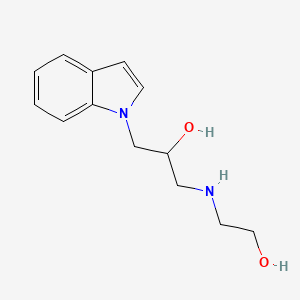
![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)
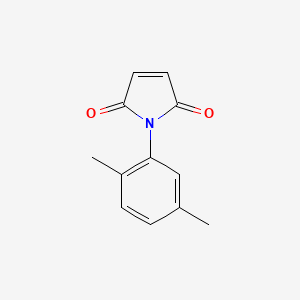

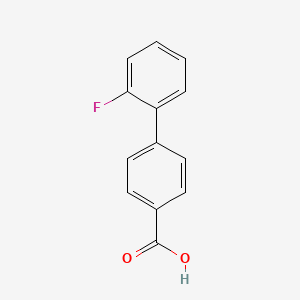
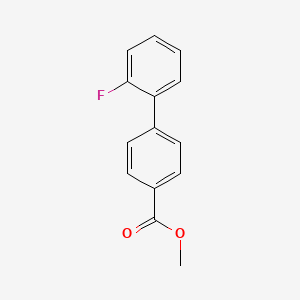
![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)